5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic core with a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7). The substituents at key positions influence its physicochemical and biological properties:
- Position 5: Ethyl group (C2H5).
- Position 7: Carboxamide moiety linked to a 2-methylphenyl group (N-(2-methylphenyl)).
- Position 3: Oxo (keto) group.
- Position 2: Phenyl ring.
Properties
IUPAC Name |
5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-25-13-17(21(27)23-19-12-8-7-9-15(19)2)20-18(14-25)22(28)26(24-20)16-10-5-4-6-11-16/h4-14H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTKDZVQQXUIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford the desired pyrazolopyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5 and 7
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Position 5 Substituents: Ethyl (target compound) vs. benzyl (CAS 923216-25-5): Benzyl increases molecular weight by ~48 g/mol, enhancing steric bulk and possibly altering binding affinity . Propyl (CAS 923233-41-4) vs.
Position 7 Carboxamide Modifications :
- 2-Methylphenyl (target) vs. 4-ethoxyphenyl (CAS 923682-25-1): Ethoxy groups introduce electron-donating effects, which may influence hydrogen bonding or π-π stacking .
- 2-Methoxyethyl (CAS 923233-41-4): Polar methoxy group could enhance water solubility compared to aromatic substituents .
Synthetic Yields: The quinolin-3-yl analog () achieved 84% yield under mild conditions (room temperature, 12 hours), suggesting efficient cyclization for electron-rich substituents .
Crystallographic and Conformational Insights
- Quinolin-3-yl Analog (): Crystallized as orange crystals with a planar pyrazolo[4,3-c]pyridine core. The ethyl carboxylate group adopts a conformation perpendicular to the fused ring system, minimizing steric clash .
Functional Implications
- Biological Activity: references "KEV" (PDB ID 6N7A), a pyrazolo[4,3-c]pyridine carboxamide with a 5-chloro-2-methoxyphenyl group, demonstrating kinase inhibitory activity.
- Hydrogen Bonding : emphasizes the role of C–H···O/N interactions in stabilizing crystal packing, which may correlate with in vivo target binding .
Biological Activity
5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of the compound is with a molecular weight of 372.4 g/mol. The structural characteristics contribute to its biological activity and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O2 |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 923174-59-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[4,3-c]pyridine derivatives. In vitro evaluations demonstrated that various derivatives exhibit significant activity against a range of pathogens. For instance, a study focusing on related compounds reported minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Key Findings:
- Compound 7b exhibited the highest antimicrobial activity among tested derivatives.
- Effective against biofilm formation, which is crucial for pathogenicity in bacterial infections.
Anticancer Activity
The anticancer properties of pyrazolo[4,3-c]pyridine derivatives have also been explored. A study indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results against different cancer cell lines.
Case Study:
A derivative similar to this compound was tested against leukemia L1210 cells, revealing an ID50 value of M, indicating moderate activity in inhibiting cancer cell growth .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Compounds in this class often act as enzyme inhibitors, impacting metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Biofilm Disruption: The ability to inhibit biofilm formation is critical for combating bacterial infections.
- Apoptosis Induction: Triggering programmed cell death in cancer cells contributes to their anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
